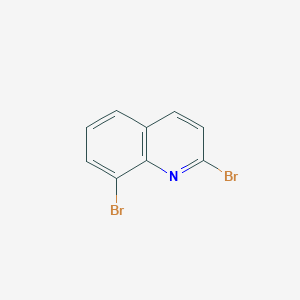

2,8-Dibromoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABNLZUYUAAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672820 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-79-8 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871507-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2,8 Dibromoquinoline and Its Derivatives

Direct and Indirect Bromination Strategies

The synthesis of dibromoquinolines can be achieved through several strategic approaches, broadly categorized as direct or indirect bromination. Direct methods involve the introduction of bromine atoms onto a pre-existing quinoline (B57606) ring, while indirect methods often rely on the bromination of a precursor molecule followed by cyclization or aromatization to form the desired quinoline structure.

Electrophilic Bromination Approaches

Direct electrophilic bromination of the quinoline nucleus is a primary method for synthesizing bromoquinolines. However, the regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium. When quinoline is subjected to bromination in a strong acid like concentrated sulfuric acid, the reaction proceeds on the protonated quinolinium ion. This directs substitution primarily to the benzene (B151609) ring portion of the molecule.

For instance, the reaction of quinoline with bromine and silver sulfate (B86663) in concentrated sulfuric acid yields a mixture of products, including 5-bromoquinoline (B189535), 8-bromoquinoline, and 5,8-dibromoquinoline. researchgate.net Similarly, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can also produce 5-bromoquinoline and 5,8-dibromoquinoline. thieme-connect.com These methods underscore a key challenge in direct electrophilic bromination: achieving specific disubstitution patterns, such as the 2,8-isomer, is often difficult due to the formation of product mixtures. researchgate.netthieme-connect.com The development of more selective methods is therefore crucial for accessing specific bromoquinoline isomers.

NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinolines

A more recent and efficient strategy for synthesizing polybromoquinolines involves the use of N-Bromosuccinimide (NBS) with tetrahydroquinoline precursors. dntb.gov.uarsc.org This method facilitates a one-pot reaction that combines bromination and dehydrogenation under mild, metal-free conditions. rsc.orgnih.gov In this cascade transformation, NBS serves a dual role: it acts as an electrophile for the bromination of the electron-rich aromatic ring of the tetrahydroquinoline and as an oxidant to achieve the subsequent dehydrogenation to the aromatic quinoline. nih.govrsc.org

The proposed mechanism involves an initial electrophilic bromination, followed by a radical dehydrogenation sequence. rsc.orgnih.gov This approach has proven effective for a variety of substituted tetrahydroquinolines, tolerating both electron-donating and electron-withdrawing groups and producing moderate to high yields of the corresponding bromoquinolines. rsc.org An interesting feature of this method is that the resulting polybromoquinolines can be used in further reactions, such as regioselective Sonogashira coupling, which tends to occur at the C-6 position. rsc.orgnih.gov

The table below illustrates the scope of the NBS-mediated bromination and dehydrogenation of various substituted tetrahydroquinolines.

| Starting Tetrahydroquinoline Derivative | Product | Yield |

| 6,8-dibromo-4-phenyl-1,2,3,4-tetrahydroquinoline | 3,6,8-tribromo-4-phenylquinoline | 87% |

| 3,8-dibromo-6-methoxy-4-phenylquinoline | 3,8-dibromo-6-methoxy-4-phenylquinoline | 60% |

| 3,8-dibromo-4-phenyl-6-(trifluoromethoxy)quinoline | 3,8-dibromo-4-phenyl-6-(trifluoromethoxy)quinoline | 80% |

| 6,8-dibromo-3-methyl-4-phenylquinoline | 6,8-dibromo-3-methyl-4-phenylquinoline | 62% |

| Unsubstituted Tetrahydroquinoline | 3,6,8-tribromoquinoline | 78% |

| Data sourced from a study on NBS-mediated bromination and dehydrogenation reactions. rsc.orgrsc.org |

Multi-step Synthetic Routes from Precursors

To overcome the regioselectivity issues of direct bromination, several multi-step synthetic routes starting from specifically chosen precursors have been developed.

Synthesis from 2-Bromoaniline (B46623) and Cinnamoyl Chloride

A documented three-step synthetic route allows for the preparation of the specific ligand precursor 2,8-dibromoquinoline. nih.gov This synthesis begins with the reaction of 2-bromoaniline and cinnamoyl chloride. nih.gov This pathway is notable as it builds the quinoline ring system with one of the bromine atoms already in place, offering a controlled method for achieving the 2,8-disubstituted pattern. The resulting this compound is a valuable precursor for creating more complex molecules, such as tridentate pincer ligands used in catalysis. nih.govresearchgate.net

Bromination of 1,2,3,4-Tetrahydroquinoline (B108954)

Another effective indirect route involves the bromination of 1,2,3,4-tetrahydroquinoline (THQ), followed by aromatization. nih.gov The bromination of THQ can be controlled to achieve specific substitution patterns on the benzene ring. For example, reacting THQ with molecular bromine can produce 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) with a high yield of 90%. researchgate.net This intermediate can then be aromatized to 6,8-dibromoquinoline (B11842131) in a 77% yield using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This two-step process provides a reliable and high-yielding pathway to specific dibromoquinoline isomers that are otherwise difficult to obtain. researchgate.nettubitak.gov.tr

Preparation of Dibromoquinoline-5,8-diones from 8-Hydroxyquinoline (B1678124)

The synthesis of dibromoquinoline-5,8-dione derivatives represents another important multi-step methodology. obiaks.comresearchgate.net A common route to 6,7-dibromoquinoline-5,8-dione (B3062177) starts with 8-hydroxyquinoline. obiaks.comajouronline.com The process involves a sequence of reactions beginning with nitrosation of the 8-hydroxyquinoline, followed by reduction. obiaks.comafribary.com The resulting intermediate undergoes subsequent bromination and oxidation to yield the final 6,7-dibromoquinoline-5,8-dione. obiaks.comobiaks.comafribary.com These quinone derivatives serve as important intermediates for creating a variety of substituted quinolines through reactions like palladium-catalyzed Sonogashira cross-coupling. obiaks.comobiaks.com

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is challenging because direct halogenation of the parent quinoline molecule typically occurs on the benzene moiety, as the pyridine (B92270) ring is deactivated towards electrophilic attack. acgpubs.org Therefore, obtaining the 2,8-disubstitution pattern often involves multi-step processes or the use of pre-functionalized starting materials rather than direct bromination of quinoline.

Controlling the position of halogenation on the quinoline ring is paramount for the synthesis of specific isomers. The electronic properties of the quinoline nucleus generally direct electrophilic substitution to the C5 and C8 positions of the benzene ring. acgpubs.org Strategies to overcome this inherent reactivity and achieve substitution at the C2 position often rely on palladium-catalyzed cross-coupling reactions. For instance, 2-substituted quinoline-8-carboxamides can be prepared from this compound via selective Pd-catalyzed couplings at the C2-position, followed by further transformations at the C8-position. acs.orgresearchgate.net This implies that this compound itself is a key intermediate, synthesized through methods that allow for this specific substitution pattern.

Alternative approaches involve building the quinoline ring from appropriately substituted precursors. The Limpache-Knorr approach, starting with an aniline (B41778) derivative like p-bromoaniline, can be used to construct a quinoline ring with a pre-existing bromine atom. sci-hub.se Further functionalization can then be carried out. Achieving high levels of regioselectivity in dihaloquinolines, especially when the halogens are identical, can be difficult and often requires careful optimization of reaction conditions, catalysts, and bases. sci-hub.senih.govresearchgate.net For example, Br/Mg exchange reactions on dibromoquinolines using reagents like iPrMgCl·LiCl can proceed with high regioselectivity depending on the substitution pattern, allowing for selective functionalization at either the C3 or C4 position in 2,3- and 2,4-dibromoquinolines, respectively. beilstein-journals.org This highlights the nuanced control required to target specific positions like C2 and C8.

Recent advancements in on-surface synthesis have provided profound mechanistic insights into the regioselectivity of coupling reactions involving dihaloquinolines.

The regioselective Ullmann polymerization of the nonsymmetrical this compound (DBQ) on a gold (Au(111)) surface has been demonstrated as a powerful method for creating covalent nanostructures. acs.orgnih.govacs.org This surface-catalyzed radical polymerization provides a unique environment to study and control the reaction pathways at a molecular level. nih.gov The process involves the thermally induced dehalogenation of DBQ monomers and subsequent C-C bond formation, leading to polymer chains. acs.org

In the on-surface polymerization of this compound, two primary coupling motifs are possible: head-to-head (HtH), where coupling occurs between the C2 positions of two monomers, and head-to-tail (HtT), involving coupling between the C2 position of one monomer and the C8 position of another. Studies combining scanning tunneling microscopy and density functional theory calculations have revealed that the formation of these linkages is highly dependent on reaction temperature. acs.orgnih.govacs.org At lower temperatures, the HtH coupling is energetically favored. acs.org However, as the temperature is increased, the less favored HtT linkages begin to form and can eventually become the dominant motif in the resulting polymer chains. acs.orgacs.org

Surface temperature is a critical parameter that dictates the regiochemical outcome of the on-surface polymerization of DBQ. nih.gov The evolution from HtH-dominated coupling to HtT-dominated coupling is directly linked to the surface temperature and the corresponding changes in reaction kinetics and the distribution of reactive sites. acs.org

At 348–368 K: DBQ monomers primarily form covalent dimers through the more energetically favorable head-to-head (HtH) coupling. acs.orgacs.org

At 390–473 K: As the temperature increases, oligomers and longer polymer chains are formed. acs.orgacs.org In this regime, the less favored head-to-tail (HtT) linkages emerge and eventually dominate over the HtH linkages. acs.org

This shift in regioselectivity is attributed to a change in the polymerization mechanism to a sequential monomer addition mode and a corresponding shift in the distribution of reactive sites at the ends of the growing polymer chains. nih.govacs.org

| Temperature Range (K) | Dominant Coupling Type | Resulting Structure |

| 348–368 | Head-to-Head (HtH) | Covalent Dimers |

| 390–473 | Head-to-Tail (HtT) | Oligomers and Long Polymer Chains |

Mechanistic Insights into Regioselectivity

Head-to-Head (HtH) vs. Head-to-Tail (HtT) Coupling Mechanisms

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound and its derivatives is contingent upon effective purification and rigorous characterization to confirm the structure and purity of the final products.

Common purification methods for quinoline derivatives include flash chromatography, filtration, and recrystallization. escholarship.orgscielo.br Crude products are often subjected to flash chromatography using a silica (B1680970) gel column with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), to separate the desired compound from unreacted starting materials and byproducts. tubitak.gov.tr Following chromatographic purification, recrystallization from a suitable solvent, like an ethanol/water mixture, can be employed to obtain the product in high purity, often as a crystalline solid. scielo.br

The structural confirmation and characterization of the purified compounds rely on a suite of spectroscopic techniques. nih.gov

| Technique | Purpose in Characterization |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to determine the precise molecular structure by identifying the chemical environment of hydrogen and carbon atoms, confirming the positions of the bromine substituents on the quinoline ring. scielo.brnih.gov |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound, verifying that the correct molecular formula has been achieved. nih.govresearchgate.net |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N) in the compound, which is compared against theoretical values to establish purity. nih.gov |

Chromatographic Purification Methods

Following synthesis, crude reaction mixtures containing this compound or its derivatives are subjected to purification, most commonly using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

Detailed research findings indicate that silica gel is the universally adopted stationary phase for the purification of these compounds. google.commdpi.comsci-hub.se The choice of mobile phase (eluent) is tailored to the specific polarity of the target molecule and the impurities present. Automated flash chromatography systems, such as the CombiFlash® Rf+, are also utilized for efficient and high-purity isolation of this compound. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Various solvent systems have been successfully employed as eluents. For instance, mixtures of non-polar and moderately polar solvents are common. The purification of a naphthyl-substituted derivative of this compound was achieved using a hexane/toluene system. google.com In other cases, solvent systems like dichloromethane (B109758) (DCM) and hexane, or ethyl acetate and hexanes have been used to isolate derivatives. mdpi.comnih.gov The specific ratios of these solvents are adjusted to achieve optimal separation. google.comnih.gov

Table 1: Examples of Chromatographic Purification Conditions for Dibromoquinoline Derivatives

| Target Compound Class | Stationary Phase | Mobile Phase (Eluent) | Source |

| Naphthyl-substituted quinoline | Silica gel 40 | Hexane/Toluene (2:1 or 4:1) | google.com |

| Triarylamine acetylene (B1199291) derivative | Silica (100-200 mesh) | DCM:Hexane | |

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | Silica gel | 40% Ethyl acetate-Hexane | mdpi.com |

| Phenyl-substituted methylquinoline | Silica gel | 20-25% Ethyl acetate-Hexanes | sci-hub.senih.gov |

Spectroscopic Characterization (NMR, HR-ESI-MS, Elemental Analysis)

Once purified, the identity and structure of this compound and its derivatives are unequivocally confirmed through a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. nih.govresearchgate.net Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of the compound by comparing the precise experimental mass to the calculated mass. nih.govnih.gov

Elemental Analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in the compound. The experimental findings are compared against the calculated values based on the proposed chemical formula to verify the compound's purity and empirical formula. researchgate.netorientjchem.org

The tables below present representative spectroscopic data for various dibromoquinoline isomers and derivatives, illustrating the application of these characterization techniques.

Table 2: Representative ¹H and ¹³C NMR Data for Dibromoquinoline Isomers

| Compound | Nucleus | Chemical Shifts (δ, ppm) | Source |

| 6,8-Dibromoquinoline | ¹H NMR (400 MHz, CDCl₃) | 9.04 (dd, J=4.2, 1.6 Hz, 1H), 8.16 (d, J=2.0 Hz, 1H), 8.04 (dd, J=8.3, 1.5 Hz, 1H), 7.97 (d, J=2.0 Hz, 1H), 7.50 (dd, J=8.3, 4.2 Hz, 1H) | researchgate.net |

| ¹³C NMR (100 MHz, CDCl₃) | 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9 | researchgate.net | |

| 3,4-Dibromoquinoline | ¹H NMR (500 MHz, CDCl₃) | 8.89 (s, 1H), 8.24 (d, J=8.0 Hz, 1H), 8.09 (d, J=8.0 Hz, 1H), 7.78 (t, J=8.0 Hz, 1H), 7.67 (t, J=8.0 Hz, 1H) | nih.gov |

| ¹³C NMR (125 MHz, CDCl₃) | 151.3, 146.6, 135.3, 130.3, 129.8, 129.1, 128.9, 127.4, 121.2 | nih.gov |

Table 3: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis Data

| Compound | Analysis Type | Calculated Value | Found Value | Source |

| 3,4-Dibromoquinoline | HRMS (EI) m/z | C₉H₅NBr₂: 284.8789 | 284.8791 | nih.gov |

| 6,8-Dibromoquinoline | Elemental Analysis | C: 37.67%, H: 1.76% | C: 37.78%, H: 1.82% | researchgate.net |

| 3,6,8-Tribromoquinoline | HRMS (EI) m/z | C₉H₄NBr₃: 362.7893 | 362.7904 | researchgate.net |

| NiL₂²⁺ Complex Derivative | HR-ESI-MS m/z | [NiL₂(ClO₄)]⁺: 937.1410 | 937.1398 | nih.gov |

Iii. Reactivity and Mechanistic Studies of 2,8 Dibromoquinoline

Cross-Coupling Reactions of 2,8-Dibromoquinoline

This compound readily participates in several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions provide efficient pathways to synthesize a wide array of substituted quinoline (B57606) derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction is utilized to introduce aryl or vinyl substituents at the C2 and C8 positions.

Achieving regioselectivity in the Suzuki-Miyaura coupling of dihaloheterocycles, where the halogen atoms are the same, can be challenging. mdpi.com For this compound, selective coupling at one position over the other is a significant consideration. Research has shown that selective palladium-catalyzed couplings can be achieved at the 2-position of this compound. acs.orgnih.gov This selectivity allows for the synthesis of 2-substituted-8-bromoquinolines, which can then undergo further transformations at the C8 position. acs.orgnih.gov

However, in many instances, Suzuki-Miyaura cross-coupling reactions involving dibromoquinolines, such as 5,7-dibromoquinoline (B1595614), proceed with little to no selectivity. researchgate.net This lack of selectivity is also observed in related dihaloquinolines, often leading to the formation of disubstituted products, even when attempting a mono-coupling. mdpi.comsci-hub.se For example, attempts to perform a one-pot borylation followed by Suzuki-Miyaura coupling on 8-bromo-6-chloroquinoline (B95330) showed a lack of selectivity, necessitating the use of excess reagents to drive the reaction to the desired disubstituted product. mdpi.comnih.gov The synthesis of multifunctionalized quinolines can sometimes be achieved through sequential coupling reactions, where a Sonogashira coupling might occur regioselectively at the C6-position of a dibromoquinoline, followed by a Suzuki coupling. rsc.org

Palladium catalysts are central to the Suzuki-Miyaura reaction. A common catalytic system involves a palladium(II) source, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), often in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base such as potassium carbonate (K₂CO₃). mdpi.comnih.gov The reaction is typically carried out in a solvent mixture, for instance, dioxane and water. mdpi.comnih.gov

The synthesis of 2-substituted quinoline-8-carboxamides has been accomplished through selective Pd-catalyzed Suzuki couplings at the C2-position of this compound. acs.orgnih.gov The resulting 2-(alkyl/aryl)-8-bromoquinolines can be further functionalized. acs.orgnih.gov In other studies, the double Suzuki-Miyaura cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids, catalyzed by PdCl₂(PPh₃)₂, has been shown to produce 6,8-diaryl-1,2,3,4-tetrahydroquinolines in high yields. researchgate.net Similarly, 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines were synthesized from 2-aryl-6,8-dibromo-4-methoxyquinolines and arylvinylboronic acids using a PdCl₂(PPh₃)₂/PCy₃ catalytic system. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Dibromoquinolines

| Starting Material | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) | Phenylboronic acid | PdCl₂(PPh₃)₂ | 6,8-diphenyl-1,2,3,4-tetrahydroquinoline | 80% | researchgate.net |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | PdCl₂(PPh₃)₂ | 6,8-Bis[4-(methylthio)phenyl]-1,2,3,4-tetrahydroquinoline | 82% | researchgate.net |

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | 4-Fluorophenylvinylboronic acid | PdCl₂(PPh₃)₂/PCy₃/K₂CO₃ | 2-Aryl-6,8-bis[2-(4-fluorophenyl)ethenyl]-4-methoxyquinoline | - | nih.gov |

| This compound | Various aryl/alkyl boronic acids | Pd-catalyst | 2-Substituted-8-bromoquinoline | - | acs.orgnih.gov |

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another effective method for creating carbon-carbon bonds. This compound has been utilized as a substrate in Stille couplings to synthesize precursors for more complex ligands. For instance, the tridentate NNP-type pincer ligand, 8-(diphenylphosphaneyl)-2-(pyridin-2'-yl)quinoline, was prepared starting from this compound. frontiersin.orgresearchgate.netresearchgate.net The synthesis involved a Stille coupling between this compound and 2-(tributylstannyl)pyridine (B98309) to yield 2-(pyridin-2-yl)-8-bromoquinoline. frontiersin.org This intermediate was then subjected to a palladium-catalyzed cross-coupling reaction with diphenylphosphine (B32561) to afford the final ligand. frontiersin.org This stepwise approach highlights the utility of the Stille reaction in the selective functionalization of the this compound scaffold. frontiersin.orgresearchgate.netresearchgate.net The synthesis of 2-substituted quinoline-8-carboxamides has also been achieved through selective Pd-catalyzed Stille couplings at the 2-position of this compound. acs.orgnih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been applied to this compound and its derivatives to introduce alkynyl groups.

Selective Sonogashira coupling can be performed on polyhalogenated quinolines. For example, a regioselective Sonogashira reaction was reported to occur at the C6-position of a tribromoquinoline derivative, which could then be followed by a Suzuki coupling at another position. rsc.org In the context of preparing potential enzyme inhibitors, 2-substituted quinoline-8-carboxamides were synthesized via selective palladium-catalyzed Sonogashira couplings at the 2-position of this compound. acs.orgnih.gov

The traditional Sonogashira coupling protocol often requires the use of a copper(I) co-catalyst and an amine base, which can sometimes lead to the formation of undesirable homocoupled alkyne byproducts (Glaser coupling) and can complicate product purification. To circumvent these issues, modified, more environmentally benign conditions have been developed.

Research has demonstrated the feasibility of palladium-catalyzed Sonogashira reactions under copper-, amine-, and solvent-free conditions. bioline.org.brajouronline.comorganic-chemistry.org These modified protocols often employ a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) which acts as both a base and a phase-transfer catalyst. bioline.org.brorganic-chemistry.orgresearchgate.net This approach has been successfully applied to the synthesis of alkynyl derivatives of quinoline-5,8-diones from their corresponding dibromo precursors. bioline.org.brafribary.comobiaks.com For example, the reaction of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes using PdCl₂(PPh₃)₂ and TBAF·3H₂O under an inert atmosphere yielded the corresponding bis-alkynylated products. bioline.org.br This methodology avoids the need for copper and amine, offering a cleaner and often more efficient reaction. bioline.org.brresearchgate.net

Table 2: Summary of Cross-Coupling Reactions of this compound and Related Compounds

| Reaction Type | Key Features | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Regioselective coupling at C2 possible. | This compound | 2-Aryl-8-bromoquinoline | acs.orgnih.gov |

| Double coupling often observed. | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 6,8-Diaryl-1,2,3,4-tetrahydroquinoline | researchgate.net | |

| Stille | Synthesis of ligand precursors. | This compound | 2-(Pyridin-2-yl)-8-bromoquinoline | frontiersin.orgresearchgate.netresearchgate.net |

| Sonogashira | Introduction of alkynyl groups. | This compound | 2-Alkynyl-8-bromoquinoline | acs.orgnih.gov |

| Copper, amine, and solvent-free conditions. | 6,7-Dibromoquinoline-5,8-dione | 6,7-Bis(alkynyl)quinoline-5,8-dione | bioline.org.br |

Sonogashira Coupling Reactions

Double Alkynylation of Quinoline-5,8-diones

The double alkynylation of quinoline-5,8-diones has been achieved through a palladium-catalyzed cross-coupling reaction. researchgate.netbioline.org.brajol.inforesearchgate.net Specifically, 6,7-dibromoquinoline-5,8-dione reacts with various terminal alkynes in the presence of a bis(triphenylphosphine)palladium(II) chloride precatalyst to furnish bis-alkynylquinoline-5,8-diones in good yields. researchgate.netbioline.org.brajol.inforesearchgate.net This reaction proceeds via a nucleophilic attack by the alkyne on the C6 and C7 positions of the dibromoquinoline-5,8-dione. bioline.org.br The initial attack occurs at the more favorable C6 position, followed by a second nucleophilic attack by another alkyne molecule at the less favored C7 position of the 6-alkynylated intermediate, leading to the elimination of a bromide ion and the formation of the dialkynylated product. bioline.org.br

The synthesis of bis-alkynylated quinoline-5,8-diones is typically carried out using a 1:2 mole ratio of 6,7-dibromoquinoline-5,8-dione to the alkyne. bioline.org.br The reaction is conducted under an inert atmosphere at 80°C for a duration ranging from 12 to 73 minutes, as monitored by thin-layer chromatography (TLC). bioline.org.br The use of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) as a promoter is also noted. bioline.org.br For instance, the reaction of 6,7-dibromoquinoline-5,8-dione with phenylacetylene (B144264) yielded the corresponding bis-alkynylated product in 80% yield within 72 minutes. bioline.org.br

Table 1: Synthesis of bis-alkynylated quinoline-5,8-diones

| Alkyne | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 6,7-Bis(phenylethynyl)quinoline-5,8-dione | 80 |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond alkynylation, this compound is a versatile substrate for various other palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. nih.gov These reactions enable the introduction of a wide range of substituents at the C2 and C8 positions.

Research has shown that selective palladium-catalyzed couplings can be achieved at the C2-position of this compound. nih.govacs.org This selectivity is crucial for the synthesis of specific isomers. For example, 2-substituted-8-bromoquinolines can be prepared and subsequently functionalized at the C8 position. nih.govacs.org

The Suzuki-Miyaura cross-coupling of 6,8-dibromoquinoline (B11842131) derivatives with arylvinylboronic acids has been employed to synthesize polysubstituted quinolines that are not easily accessible through classical methods like the Skraup, Friedlander, and Doebner-von Miller reactions. mdpi.com However, achieving high regioselectivity in the Suzuki couplings of dibromoquinolines can be challenging compared to other dibromoheteroaromatics. nih.govsci-hub.seresearchgate.netnih.gov Despite these challenges, useful levels of selectivity have been obtained for 5,7-dibromoquinoline and 3,4-dibromoquinoline. nih.govsci-hub.seresearchgate.netnih.gov

Stille couplings have also been utilized, for instance, in the synthesis of a tridentate NNP-type pincer ligand, where this compound was coupled with 2-(tributylstannyl)pyridine. frontiersin.org

One-Pot Double Coupling Strategies on Dibromoquinolines

One-pot double coupling reactions on dibromoquinolines represent a convergent approach to synthesizing highly substituted quinolines. nih.gov This strategy aims to perform two consecutive cross-coupling reactions in a single reaction vessel, which can be more efficient than a stepwise approach.

A significant hurdle in one-pot double couplings of dibromoquinolines is achieving high regioselectivity. nih.govsci-hub.se In many cases, it is difficult to control the order of reaction at the two bromine-substituted positions. nih.govsci-hub.se For instance, studies on the Suzuki couplings of various dibromoquinolines have shown that achieving high levels of regioselectivity is generally more difficult than with other dibromoheteroaromatic systems. nih.govsci-hub.seresearchgate.netnih.gov

For 4,6-dihaloquinolines, the regioselectivity can be influenced by the nature of the halide. While coupling of the dichloride favors the C4 position, using a more reactive halide like bromide or iodide at the C6 position can reverse this selectivity. nih.gov In the case of 3,6-dibromo-4-methyl-2-methoxyquinoline, attempts at regioselective Suzuki coupling resulted in a complex mixture with almost no regioselectivity, forming products from coupling at both C3 and C6, as well as the dicoupled product. sci-hub.se

Despite these challenges, successful one-pot double Suzuki couplings have been reported for 5,7-dibromoquinoline and 3,4-dibromoquinoline. nih.govsci-hub.seresearchgate.net A general procedure for a one-pot double Suzuki coupling involves reacting the dibromoquinoline with the first boronic acid in the presence of a palladium catalyst and a base, followed by the addition of the second boronic acid to the same reaction mixture. nih.gov

Metal-Halogen Exchange Reactions and Functionalization

Metal-halogen exchange reactions are a powerful tool for the functionalization of this compound, allowing for the introduction of various electrophiles.

Lithium-bromine exchange is a common method to generate organolithium intermediates from bromoquinolines. tubitak.gov.trtubitak.gov.truniovi.es This reaction typically involves treating the dibromoquinoline with an organolithium reagent such as n-butyllithium (n-BuLi). The resulting lithiated quinoline can then be trapped with an electrophile.

In the case of this compound, selective functionalization at the C2 position has been achieved through a sequence involving a palladium-catalyzed coupling followed by a lithium-bromine exchange at the remaining bromo-substituent. nih.govacs.org Specifically, 2-substituted-8-bromoquinolines can undergo lithium-bromine exchange at the C8 position, and the resulting organolithium species can react with electrophiles like trimethylsilyl (B98337) isocyanate to form quinoline-8-carboxamides. nih.govacs.org

For 6,8-dibromoquinoline, treatment with n-BuLi followed by quenching with electrophiles such as trimethylsilyl chloride, dimethyl disulfide, or dimethylformamide has been shown to yield 6,8-disubstituted quinolines. tubitak.gov.trtubitak.gov.tr

The formation of Grignard reagents from dibromoquinolines offers another avenue for functionalization. The use of i-PrMgCl·LiCl has been shown to facilitate the bromo-magnesium exchange in various bromoquinolines. acs.org This reagent allows for chemo- and regioselective magnesiation, even in the presence of other functional groups. acs.org

For instance, the Br/Mg exchange reaction on 2,4-dibromoquinoline (B189380) using i-PrMgCl·LiCl proceeds regioselectively at the C4 position. acs.orgbeilstein-journals.org Similarly, 2,3-dibromoquinoline (B82864) undergoes regioselective magnesiation at the C3 position under the same conditions. acs.orgbeilstein-journals.org These magnesiated intermediates can then react with a variety of electrophiles. acs.org The development of mixed magnesium-lithium reagents, often termed Turbo-Grignard reagents, has enhanced the rate and efficiency of these bromo-magnesium exchange reactions. worktribe.com

Grignard Reagent Applications for Functionalization

Regioselective Halogen-Metal Exchange (e.g., at the 8-position)

The differential reactivity of the bromine atoms in this compound allows for regioselective functionalization. The bromine at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine at the 8-position can undergo halogen-metal exchange. This selectivity is attributed to the electronic properties of the quinoline ring system.

Treatment of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), can lead to a dilithiated intermediate. researchgate.net Subsequent reaction with electrophiles like trimethylsilyl chloride or dimethyl disulfide results in the formation of 6,8-disubstituted quinolines. researchgate.net For instance, reaction with dimethyl disulfide yields 6,8-bis(methylthio)quinoline in 78% yield, and reaction with trimethylsilyl chloride gives 6,8-bis(trimethylsilyl)quinoline in 76% yield. researchgate.net

Studies have shown that a bromine-lithium exchange reaction on 5,7-dibromo-8-hydroxyquinoline using n-butyllithium is highly regioselective, leading to 5-substituted 7-bromo-8-hydroxyquinolines after quenching with various electrophiles. researchgate.net This highlights the ability to selectively functionalize one position while leaving another brominated site intact for further transformations.

Similarly, the use of magnesium reagents can also achieve regioselective metalation. The Br/Mg exchange rate is influenced by the electron density of the heterocyclic ring, with electron-poor systems reacting faster. beilstein-journals.org For instance, 2,3-dibromoquinoline is regioselectively converted to the 3-magnesiated derivative, while 2,4-dibromoquinoline yields the 4-magnesiated species using iPrMgCl·LiCl. beilstein-journals.org These reactions proceed efficiently at low temperatures. beilstein-journals.org

The resulting organometallic intermediates are versatile and can be used in various subsequent reactions, including palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.netnih.gov For example, 2-substituted quinoline-8-carboxamides have been prepared through selective Pd-catalyzed couplings at the 2-position of this compound, followed by a lithium-bromine exchange of the resulting 2-(alkyl/aryl)-8-bromoquinolines and reaction with trimethylsilyl isocyanate. acs.orgresearchgate.net

Table 1: Regioselective Halogen-Metal Exchange Reactions of Bromoquinolines

| Starting Material | Reagent | Intermediate | Electrophile | Product | Yield (%) | Citation |

| 6,8-dibromoquinoline | n-BuLi | Dilithioquinoline | S₂(CH₃)₂ | 6,8-bis(methylthio)quinoline | 78 | researchgate.net |

| 6,8-dibromoquinoline | n-BuLi | Dilithioquinoline | Si(CH₃)₃Cl | 6,8-bis(trimethylsilyl)quinoline | 76 | researchgate.net |

| 2,3-dibromoquinoline | iPrMgCl·LiCl | 3-Magnesiated quinoline | TsCN | 3-cyano-2-bromoquinoline | 84 | beilstein-journals.org |

| 2,4-dibromoquinoline | iPrMgCl·LiCl | 4-Magnesiated quinoline | TsCN | 4-cyano-2-bromoquinoline | 85 | beilstein-journals.org |

Nucleophilic Substitution Reactions

A method for the synthesis of aminoquinolines involves the use of phosphazene intermediates. This process typically starts with the conversion of a haloquinoline to an azidoquinoline, which is then reacted with a phosphine, such as triphenylphosphine (B44618), to form a phosphazene. Subsequent hydrolysis of the phosphazene yields the corresponding aminoquinoline.

This strategy has been applied to the synthesis of various aminoquinolines. For example, 2,4-dihalo-8-methylquinolines have been subjected to azidation reactions, demonstrating regioselective properties. researchgate.net The resulting azido (B1232118) or tetrazoloquinolines are then condensed with triphenylphosphine to form phosphazenes. researchgate.net Hydrolysis of these intermediates provides the desired aminoquinolines. researchgate.net While this methodology is established for other haloquinolines, its specific application to this compound is not explicitly detailed in the provided context.

The bromine atoms on the this compound ring exhibit different reactivities towards nucleophiles, allowing for selective substitution. The bromine at the C-2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electronic influence of the ring nitrogen.

For instance, a selective nucleophilic aromatic substitution of the bromine at the 2-position of this compound has been achieved using an organolithium intermediate. nsf.gov This selectivity allows for the synthesis of a common intermediate which can then undergo further functionalization at the 8-position via palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with nucleophiles such as aniline (B41778), diphenylphosphine, and thiophenol. nsf.gov

Copper-promoted nucleophilic substitution reactions have also been employed. The reaction of 6,8-dibromoquinoline with sodium methoxide (B1231860) (NaOMe) in the presence of copper iodide (CuI) can lead to mono- and dimethoxyquinolines. researchgate.nettubitak.gov.tr For example, treatment of 6,8-dibromoquinoline with NaOMe and CuI affords 6,8-dimethoxyquinoline (B1356820) in 84% yield. researchgate.net The reaction of 6,8-dibromo-1,2,3,4-tetrahydroquinoline with NaOMe in DMF yields a mixture of 6-bromo-8-methoxy-, 8-bromo-6-methoxy-, and 6,8-dimethoxytetrahydroquinolines. researchgate.net

Furthermore, nucleophilic substitution with cyanide ions has been demonstrated. The reaction of 6,8-dibromoquinoline with copper cyanide (CuCN) in boiling DMF results in a mixture of 8-bromo-6-cyanoquinoline, 6-bromo-8-cyanoquinoline, and 6,8-dicyanoquinoline. researchgate.nettubitak.gov.tr These products can be separated by column chromatography. researchgate.net

Table 2: Nucleophilic Displacement Reactions of Dibromoquinolines

| Starting Material | Nucleophile/Reagent | Conditions | Product(s) | Yield(s) (%) | Citation |

| 6,8-dibromoquinoline | NaOMe / CuI | DMF | 6,8-dimethoxyquinoline | 84 | researchgate.net |

| 6,8-dibromoquinoline | CuCN | DMF, boiling | 8-bromo-6-cyanoquinoline, 6-bromo-8-cyanoquinoline, 6,8-dicyanoquinoline | 9, 43, 20 | researchgate.nettubitak.gov.tr |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | NaOMe / CuI | DMF | 6-bromo-8-methoxy-THQ, 8-bromo-6-methoxy-THQ, 6,8-dimethoxy-THQ | Mixture | researchgate.net |

Iv. Advanced Applications and Derivatization of 2,8 Dibromoquinoline in Chemical Synthesis

Precursors for Complex Heterocyclic Architectures

2,8-Dibromoquinoline serves as a key starting material for the construction of more elaborate heterocyclic frameworks. Through sequential and selective substitution reactions, the dibromo-scaffold can be elaborated into a variety of functionalized quinoline (B57606) derivatives.

A notable application of this compound is in the synthesis of 2-substituted quinoline-8-carboxamides, which have been investigated as potential inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). semanticscholar.orgbioline.org.br The synthetic strategy leverages the higher reactivity of the bromine atom at the 2-position.

The synthesis proceeds in a two-step sequence:

Selective C-2 Substitution: this compound undergoes a selective palladium-catalyzed coupling reaction (such as Suzuki, Sonogashira, or Stille couplings) at the 2-position to introduce various alkyl or aryl groups. semanticscholar.orgbioline.org.br This step yields an intermediate 2-(alkyl/aryl)-8-bromoquinoline.

Carboxamide Formation at C-8: The remaining bromine at the 8-position is then converted to the carboxamide. This is achieved through a lithium-bromine exchange reaction, followed by quenching the resulting organolithium species with an appropriate electrophile like trimethylsilyl (B98337) isocyanate. semanticscholar.orgbioline.org.br

This method allows for late-stage diversification, where a variety of substituents can be introduced at the C-2 position to explore structure-activity relationships. semanticscholar.org For instance, the introduction of a methyl group at the 2-position resulted in a compound with significantly increased potency as a PARP-1 inhibitor compared to unsubstituted analogs. semanticscholar.orgbioline.org.br

Table 1: Synthesis of 2-Substituted Quinoline-8-carboxamides from this compound

| 2-Substituent | Synthetic Approach | Key Intermediate | Final Product |

|---|---|---|---|

| Methyl | Pd-catalyzed coupling, Li-Br exchange, isocyanate reaction. semanticscholar.orgbioline.org.br | 8-Bromo-2-methylquinoline | 2-Methylquinoline-8-carboxamide. semanticscholar.orgbioline.org.br |

| Aryl | Pd-catalyzed coupling, Li-Br exchange, isocyanate reaction. semanticscholar.orgbioline.org.br | 2-Aryl-8-bromoquinoline | 2-Arylquinoline-8-carboxamide. semanticscholar.orgbioline.org.br |

| Alkyl | Pd-catalyzed coupling, Li-Br exchange, isocyanate reaction. semanticscholar.orgbioline.org.br | 2-Alkyl-8-bromoquinoline | 2-Alkylquinoline-8-carboxamide. semanticscholar.orgbioline.org.br |

The differential reactivity of the two bromine atoms in this compound allows for the regioselective introduction of a wide range of functional groups.

Methoxy (B1213986) Derivatives: 6,8-Dimethoxyquinoline (B1356820) can be prepared from the related 6,8-dibromoquinoline (B11842131) via a copper-promoted substitution reaction with sodium methoxide (B1231860) (NaOMe). researchgate.net This type of nucleophilic substitution is a common strategy for introducing alkoxy groups onto halogenated quinoline rings.

Cyano Derivatives: The introduction of cyano groups can be achieved by treating a lithiated quinoline species with an electrophilic cyanating agent like tosyl cyanide (TsCN). researchgate.netnih.gov For dibromoquinolines, a regioselective bromine-magnesium exchange using reagents like iPrMgCl·LiCl, followed by reaction with TsCN, can yield the desired cyanated product. researchgate.net

Phenyl and Hydroxy Derivatives: Palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds. For example, a series of bis(o-hydroxyphenyl)quinolines has been prepared starting from this compound, demonstrating the introduction of both phenyl and hydroxyl functionalities. These reactions highlight the utility of this compound in creating precursors for larger, more complex molecular architectures.

The direct oxidation of this compound to a quinolinedione is not a prominently reported transformation in the surveyed scientific literature. Synthetic routes to quinoline-5,8-diones typically start from precursors other than this compound, such as 8-hydroxyquinoline (B1678124) or substituted anilines. For instance, the well-studied 6,7-dibromoquinoline-5,8-dione (B3062177) is synthesized via a multi-step pathway involving nitrosation, reduction, bromination, and oxidation of 8-hydroxyquinoline.

While not originating from this compound, the formation of bis-alkynylated quinoline-5,8-diones is a significant derivatization of a related isomer, 6,7-dibromoquinoline-5,8-dione. This transformation is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. In a typical procedure, 6,7-dibromoquinoline-5,8-dione is reacted with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, often with a copper co-catalyst and a base. This reaction substitutes both bromine atoms at the C-6 and C-7 positions with alkynyl groups, yielding bis-alkynylated quinoline-5,8-diones. The reaction conditions can be modified to be copper-free, using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a promoter.

Table 2: Synthesis of Bis-Alkynylated Quinoline-5,8-diones from 6,7-Dibromoquinoline-5,8-dione

| Alkyne Reactant | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / TBAF·3H₂O | 6,7-Bis-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione | 59% | |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / TBAF·3H₂O | 6,7-Bis-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione | 60% | |

| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / TBAF·3H₂O | 6,7-Bis(phenylethynyl)quinoline-5,8-dione | 80% |

Derivatization to Quinolinediones

Ligand Synthesis for Coordination Chemistry and Catalysis

The rigid backbone and the presence of two reactive sites make this compound an excellent platform for designing multidentate ligands, particularly pincer ligands, which are crucial in coordination chemistry and homogeneous catalysis.

This compound is a key precursor for the synthesis of rigid, redox-active NNP-type pincer ligands. These ligands are of interest for their ability to support metal complexes in various catalytic processes, including the electrocatalytic reduction of CO₂.

A common synthetic route involves a stepwise functionalization of the dibromo-scaffold:

First Arm Installation: A selective Stille coupling is performed between this compound and a stannylated heterocycle, such as 2-(tributylstannyl)pyridine (B98309). This reaction preferentially occurs at the more reactive C-2 position, affording 8-bromo-2-(pyridin-2′-yl)quinoline.

Second Arm Installation: The final arm of the pincer ligand is introduced via a second palladium-catalyzed cross-coupling reaction. The remaining bromine at the C-8 position of 8-bromo-2-(pyridin-2′-yl)quinoline is coupled with a phosphine (B1218219) source, like diphenylphosphine (B32561) (HPPh₂), to yield the tridentate NNP ligand, 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline.

Similarly, (P^N^C)-type pincer ligands have been synthesized using this compound as the starting material for the creation of stable gold(III) complexes. The synthesis involved a cross-coupling reaction with a phenyl boronic acid followed by a palladium-catalyzed phosphorylation step. These ligands chelate to metal centers, creating stable complexes that can mediate various chemical transformations.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Quinoline-8-carboxamide (B1604842) |

| 2-(Alkyl/aryl)-8-bromoquinoline |

| Trimethylsilyl isocyanate |

| 2-Methylquinoline-8-carboxamide |

| 5-Aminoisoquinolin-1-one |

| 6,8-Dibromoquinoline |

| 6,8-Dimethoxyquinoline |

| Tosyl cyanide |

| iPrMgCl·LiCl |

| Bis(o-hydroxyphenyl)quinoline |

| 6,7-Dibromoquinoline-5,8-dione |

| 8-Hydroxyquinoline |

| Bis-alkynylated quinoline-5,8-dione |

| Bis(triphenylphosphine)palladium(II) chloride |

| Tetrabutylammonium fluoride |

| 2-(Tributylstannyl)pyridine |

| 8-Bromo-2-(pyridin-2′-yl)quinoline |

| Diphenylphosphine |

| 8-(Diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline |

| Phenyl boronic acid |

| 6,7-Bis-(3-hydroxyprop-1-yn-1-yl)quinoline-5,8-dione |

| 6,7-Bis-(3-hydroxy-3-methylbut-1-yn-1-yl)quinoline-5,8-dione |

| 6,7-Bis(phenylethynyl)quinoline-5,8-dione |

| 2-Aryl-8-bromoquinoline |

| 2-Alkyl-8-bromoquinoline |

| 2-Arylquinoline-8-carboxamide |

Synthesis of Redox-Active Pincer Ligands

NNP-Type Pincer Ligands for Transition Metal Complexes

This compound serves as a crucial starting material for the synthesis of rigid, redox-active NNP-type pincer ligands. These tridentate ligands are instrumental in the formation of first-row transition metal complexes, which have shown significant promise in electrocatalytic applications, particularly for CO₂ reduction. frontiersin.orgolemiss.edunih.govresearcher.liferesearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnsf.gov

The synthesis of these ligands typically follows a two-step process. First, a Stille coupling reaction is performed between this compound and 2-(tributylstannyl)pyridine to yield 8-bromo-2-(pyridin-2'-yl)quinoline. frontiersin.orgnih.gov This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with diphenylphosphine (HPPh₂) to introduce the phosphine group, completing the NNP pincer ligand framework: 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline. frontiersin.orgnih.gov

These ligands have been used to synthesize a variety of metal complexes. frontiersin.org Research has shown that the formation of bis-chelated metal complexes is often favored over mono-chelated complexes under various synthetic conditions. frontiersin.orgresearchgate.net The resulting complexes, particularly those involving cobalt, have demonstrated notable activity in the electrocatalytic conversion of CO₂ to CO. frontiersin.orgresearchgate.net The structural rigidity and redox-active nature of the quinoline-based pincer ligand play a crucial role in the catalytic efficiency of the metal complexes. frontiersin.orgnih.govresearchgate.net

Table 1: Synthesis of NNP-Type Pincer Ligand from this compound

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Stille Coupling | This compound, 2-(Tributylstannyl)pyridine | 8-Bromo-2-(pyridin-2'-yl)quinoline |

Preparation of Bis(o-hydroxyaryl)quinolines for Ethylene (B1197577) Polymerization Catalysis

This compound is a key precursor in the synthesis of bis(o-hydroxyaryl)quinolines, which serve as ligand precursors for Group 4 metal complexes used in ethylene polymerization. acs.orgfigshare.comresearchgate.netacs.orgresearchgate.net These ligands create a specific coordination environment around the metal center, influencing the catalytic activity and the properties of the resulting polymer.

The synthesis begins with this compound, which is then functionalized to introduce o-hydroxyaryl groups at the 2 and 8 positions. acs.orgresearchgate.net The resulting bis(o-hydroxyphenyl)quinoline ligands react with Group 4 tetrabenzyl complexes (MBn₄, where M = Ti, Zr, Hf) in distinct ways. acs.orgfigshare.comresearchgate.net For titanium, this reaction leads to the formation of amide complexes through benzyl (B1604629) substitution of the azine fragment. acs.orgfigshare.comresearchgate.net In the case of zirconium and hafnium, amine complexes are formed where an N-H fragment coordinates to the metal. acs.orgfigshare.comresearchgate.net A third structural type, involving zirconium complexes where the aromatic system of the precursor remains intact, can also be prepared. acs.orgfigshare.comresearchgate.net

When activated with cocatalysts like methylaluminoxane (B55162) (MAO) and borate (B1201080) on silica (B1680970) supports, these complexes become active polymerization catalysts. acs.orgfigshare.com They are capable of producing polyethylene (B3416737) with very high molecular weights and multimodal molecular weight distributions. acs.orgfigshare.com

Table 2: Group 4 Metal Complexes from this compound Derivatives for Ethylene Polymerization

| Metal (M) | Ligand Precursor | Complex Type | Application |

|---|---|---|---|

| Ti | Bis(o-hydroxyphenyl)quinoline | Amide Complex | Ethylene Polymerization Catalyst |

| Zr, Hf | Bis(o-hydroxyphenyl)quinoline | Amine Complex (with N-H coordination) | Ethylene Polymerization Catalyst |

Precursors for Polymer Chemistry and Material Science

The unique electronic and structural properties of the quinoline core, combined with the reactivity of the bromo-substituents, make this compound a valuable building block for advanced materials.

On-Surface Polymerization Applications

Recent research has demonstrated the utility of this compound in on-surface polymerization, a technique for creating well-defined, one-dimensional molecular chains on a solid substrate. nih.govresearcher.life Specifically, the regioselective Ullmann polymerization of non-symmetrical this compound on a gold (Au(111)) surface has been investigated. nih.gov

By using scanning tunneling microscopy, density functional theory calculations, and kinetic modeling, researchers have elucidated the evolution of regioselectivity with surface temperature. nih.gov At lower temperatures (348-368 K), the formation of covalent dimers through a "head-to-head" (HtH) coupling is the dominant and energetically favored pathway. nih.gov As the temperature is increased to a range of 390-473 K, oligomers and longer polymer chains begin to form. nih.gov Interestingly, at these higher temperatures, the less favored "head-to-tail" (HtT) linkages emerge and eventually dominate over the HtH linkages. nih.gov This temperature-dependent shift in regioselectivity is attributed to a sequential monomer addition mechanism and changes in the distribution of reactive sites on the growing polymer chains. nih.gov

Formation of Organic Semiconductors

This compound and its derivatives are recognized as precursors for the development of organic semiconductors. chemimpex.com The quinoline moiety itself possesses electronic properties that are conducive to charge transport, and the bromo-substituents provide reactive sites for further functionalization and polymerization. chemimpex.com

For instance, a new oligomer containing fluorene (B118485) and quinoline units has been synthesized for potential use in semiconductor applications. scielo.br The synthesis involved the Suzuki reaction to create a soluble conjugated material. scielo.br The resulting oligomer exhibited a high fluorescence quantum yield and an electrochemical band gap suitable for semiconductor applications. scielo.br The incorporation of the quinoline unit, derived from a dibromoquinoline precursor, is crucial for tuning the electronic and optical properties of the final material. scielo.br

Organic Light-Emitting Diode (OLED) Applications (as a related quinoline derivative)

While direct applications of this compound in OLEDs are emerging, closely related dibromoquinoline derivatives have shown significant promise as fluorescent materials in these devices. researchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a light-emitting layer in the fabrication of an OLED. researchgate.net

In a comparative study, 5,7-dibromo-8-hydroxyquinoline demonstrated a higher fluorescence yield compared to other synthesized quinoline ligands, making it a viable alternative to more expensive, commercially available fluorescent polymers like MEH-PPV and Alq3. researchgate.net An OLED device fabricated using this quinoline derivative as the fluorescent material was shown to emit in the ultraviolet region. researchgate.net This highlights the potential of the broader class of dibromoquinoline compounds, including this compound, as foundational structures for developing new and cost-effective OLED materials. researchgate.netijresm.com The electron-deficient nature of the quinoline core is a key attribute for its potential use in organic semiconductors and OLEDs. vulcanchem.com

V. Computational and Theoretical Studies of 2,8 Dibromoquinoline Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the chemical behavior of 2,8-dibromoquinoline, particularly in the context of its reaction mechanisms and bond characteristics.

DFT calculations have been crucial in explaining the regioselectivity observed in the on-surface Ullmann polymerization of the nonsymmetrical this compound (DBQ) on an Au(111) surface. acs.orgnih.gov This process involves the coupling of DBQ monomers, which can link in different orientations, primarily "head-to-head" (HtH) or "head-to-tail" (HtT).

A combined approach using scanning tunneling microscopy, DFT calculations, and kinetic modeling has provided a molecular-level understanding of this regioselectivity and how it evolves with temperature. acs.orgnih.govablesci.com At lower temperatures (348–368 K), the formation of covalent dimers occurs predominantly through an energetically favored head-to-head (HtH) coupling. acs.orgnih.gov As the temperature is increased to a range of 390–473 K, the reaction progresses to form oligomers and long polymer chains. acs.orgnih.gov In this higher temperature range, the less favored head-to-tail (HtT) linkages begin to appear and eventually become the dominant linkage type over HtH. acs.orgnih.gov

DFT calculations (specifically using the PBE0 functional) helped to elucidate the underlying energetic reasons for these observations. researcher.life The shift in regioselectivity from HtH to HtT is thought to be connected to a sequential monomer addition mechanism and a change in the distribution of reactive sites at the ends of the growing polymer chains during the polymerization process. acs.orgnih.gov

Table 1: Temperature-Dependent Regioselectivity in the Polymerization of this compound

| Temperature Range | Predominant Products | Dominant Linkage Type |

|---|---|---|

| 348–368 K | Covalent Dimers | Head-to-Head (HtH) acs.orgnih.gov |

This table summarizes the evolution of regioselectivity with temperature during the on-surface polymerization of this compound as revealed by experimental and computational studies.

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond, defined as the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org For dihaloheterocycles like this compound, the relative BDE of the two carbon-bromine (C-Br) bonds is critical for predicting which bromine atom will react preferentially in cross-coupling reactions.

Computational studies have been performed to calculate the BDEs for such compounds. mdpi.com Calculations at the B3LYP and G3B3 levels of theory have revealed that for various dihaloheterocycles bearing identical halogen atoms (like bromine in this compound), the C-X bond dissociation energies for the different positions on the fused benzo ring are often comparable. mdpi.com This similarity in bond strength makes it challenging to achieve high levels of regioselectivity in reactions like the Suzuki-Miyaura cross-coupling when using precursors with two identical halogen atoms. mdpi.com In such cases, the reaction often leads to exhaustive multiple couplings rather than selective single-site functionalization. mdpi.com

Mechanistic Investigations of Regioselectivity

Kinetic Modeling in Polymerization Processes

Kinetic modeling is a mathematical approach used to understand and predict the rates of chemical reactions. When applied to the polymerization of this compound, it provides a quantitative framework for the observations made through microscopy and DFT calculations. acs.orgnih.govresearchgate.net

In the study of the on-surface polymerization of this compound on Au(111), kinetic modeling was essential to explain the evolution of regioselectivity from HtH to HtT coupling as the surface temperature increased. acs.orgnih.gov The model helped to rationalize how the reaction kinetics favor the HtH dimer formation at lower temperatures, while at higher temperatures, the kinetics shift to favor the formation of longer chains with HtT linkages. nih.gov This shift is attributed to a sequential monomer addition mode and changes in the reactivity of the terminal sites of the growing polymer chains. acs.orgnih.gov

In-Silico Studies of Derivatives

In-silico studies, which encompass a range of computational methods including molecular docking and pharmacokinetic predictions, are widely used to screen and design derivatives of parent compounds for specific applications, often in medicinal chemistry. researchgate.netmdpi.com Several studies have explored derivatives of dibromoquinolines.

One study focused on piperazine (B1678402) and morpholine (B109124) derivatives of quinoline (B57606), starting from 3,6,8-tribromoquinoline, for their potential as inhibitors of the GAK protein, a target for anti-HCV agents. researchgate.net In-silico docking and molecular dynamics simulations were performed to understand the binding affinity of these derivatives to the GAK protein. researchgate.net The study found that certain di-substituted derivatives, such as 6,8-dimorpholinyl/dipiperazinyl bromoquinolines, had significant binding affinity for the target protein. researchgate.net Pharmacokinetic computations using filters like Lipinski's rule of five were also conducted to assess the drug-likeness of these novel compounds. researchgate.net

Another investigation described the in-silico and antimicrobial studies of bis-alkynylquinoline-5,8-dione derivatives, which were synthesized from 6,7-dibromoquinoline-5,8-dione (B3062177). bioline.org.br Molecular docking simulations were used to study the binding interactions of these synthesized compounds with bacterial protein receptors, revealing a significant binding affinity for P. aeruginosa LpxC. bioline.org.br

Furthermore, in-silico methods have been applied to guide the development of 5,7-dibromoquinoline (B1595614) derivatives as potential anticancer agents. uni-halle.de

Table 2: Examples of In-Silico Studies on Dibromoquinoline Derivatives

| Parent Compound | Derivative Type | In-Silico Method | Purpose of Study | Finding/Prediction |

|---|---|---|---|---|

| 3,6,8-Tribromoquinoline | Piperazine/Morpholine substituted quinolines | Molecular Docking, Molecular Dynamics, Pharmacokinetic Computations | GAK inhibition for anti-HCV agents researchgate.net | A lead-like molecule (compound 23) with high potential to inhibit GAK was identified. researchgate.net |

| 6,7-Dibromoquinoline-5,8-dione | Bis-alkynylquinoline-5,8-diones | Molecular Docking | Antimicrobial activity bioline.org.br | Derivatives showed significant binding affinity for P. aeruginosa LpxC. bioline.org.br |

This table presents a selection of in-silico studies performed on various dibromoquinoline derivatives to predict their biological activity.

Vi. Biological and Pharmacological Research Applications of 2,8 Dibromoquinoline Derivatives

Pharmaceutical Development and Medicinal Chemistry

The 2,8-dibromoquinoline framework is a key starting material for the synthesis of various pharmacologically active agents. chemimpex.com Its utility spans across multiple areas of drug discovery, primarily due to the reactivity of the bromine atoms, which facilitates the introduction of diverse functional groups to create complex molecules with specific biological targets. chemimpex.com

This compound serves as a crucial intermediate in the synthesis of compounds investigated for their anti-cancer properties. chemimpex.com The quinoline (B57606) core itself is a well-established pharmacophore in the design of anticancer agents, known to interact with various cellular targets to induce effects like cell cycle arrest and apoptosis. researchgate.net

Researchers have utilized this compound to create derivatives with significant antiproliferative activity. For instance, 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, synthesized from 2,8-dibromo precursors, have demonstrated in vitro activity against the MCF-7 human breast cancer cell line. mdpi.com Further studies on various brominated quinoline derivatives have confirmed significant antiproliferative potency against a range of human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast). researchgate.net These findings underscore the importance of the dibromoquinoline scaffold as a template for developing new potential oncology therapeutics. researchgate.netresearchgate.net

A significant application of this compound in medicinal chemistry is its role as a precursor for the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. acs.orgnih.gov PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with mutations in the BRCA1/2 genes. mdpi.com The development of potent and selective PARP-1 inhibitors is a major focus in modern oncology drug discovery. mdpi.com

The synthesis of a specific class of PARP-1 inhibitors, quinoline-8-carboxamides, begins with this compound. acs.orgnih.govresearchgate.net This starting material allows for selective palladium-catalyzed coupling reactions at the 2-position, a key step in building the final inhibitor structure. acs.orgnih.gov This synthetic route highlights the strategic importance of this compound in accessing novel and complex molecular architectures for targeted cancer therapy.

The design of quinoline-8-carboxamides as PARP-1 inhibitors is based on creating a molecule that can maintain a specific, rigid conformation required for binding to the enzyme's active site. acs.orgnih.gov This is achieved by designing a structure that incorporates an intramolecular hydrogen bond, which stabilizes the pharmacophore in its active conformation. acs.orgnih.govresearchgate.net

The synthesis of 2-substituted quinoline-8-carboxamides leverages this compound as the starting material. acs.orgnih.gov The process involves a selective chemical reaction at the bromine atom in the 2-position, followed by the conversion of the bromine at the 8-position into a carboxamide group. acs.orgnih.govresearchgate.net Research has shown that introducing small substituents at the 2-position significantly enhances the inhibitory potency of these compounds. acs.orgnih.gov The most active derivative from one study, 2-methylquinoline-8-carboxamide, exhibited an IC₅₀ value of 500 nM, demonstrating a notable increase in potency compared to standard inhibitors. acs.orgnih.gov This structure-activity relationship underscores the critical role of the C-2 substituent, made accessible by the this compound intermediate, in achieving high-potency PARP-1 inhibition. acs.org

In addition to their anti-cancer applications, derivatives of dibromoquinoline are being explored for their potential as antimicrobial and antifungal agents. chemimpex.comamazonaws.com The quinoline scaffold is known to be present in compounds with activity against a range of microorganisms, including bacteria, fungi, and viruses. amazonaws.comresearchgate.net

Derivatives of 6,8-dibromoquinoline (B11842131) have been synthesized and evaluated for their antibacterial properties. In one study, a series of 2-(aryl)-6,8-dibromoquinolines were tested against several Gram-positive and Gram-negative bacteria. amazonaws.com The activity was assessed by measuring the zone of inhibition. amazonaws.com The results indicated that different aryl substitutions led to varying degrees of antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. amazonaws.com Similarly, other research on C-2 derivatized quinolines has shown significant antibacterial activity against S. aureus and E. coli, with some compounds exhibiting bactericidal effects. nih.gov

Table 1: Antibacterial Activity of 2-(aryl)-6,8-dibromoquinoline Derivatives amazonaws.com

| Compound (Aryl Group) | B. subtilis (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | E. coli (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |

| 4-Hydroxy | 12 | 16 | 12 | 12 |

| 2,4-Dihydroxy | 14 | 14 | 14 | 14 |

| 4-Hydroxy, 3-Methoxy | 10 | 14 | 12 | 12 |

| 4-Methoxy | 10 | 12 | - | 12 |

| 4-Methyl | 10 | 12 | 10 | 10 |

| 3-Nitro | 12 | 12 | 12 | 12 |

| Gentamycin (Standard) | 22 | 20 | 20 | 20 |

| Ampicillin (Standard) | 20 | 22 | 22 | 22 |

| Data based on the cup plate method with a 100µg/mL concentration. '-' indicates no activity. |

The emergence of invasive fungal infections, coupled with rising drug resistance, has created an urgent need for novel antifungal agents. acs.orgnih.gov A significant breakthrough in this area involves a dibromoquinoline derivative, identified as compound 4b in a key study, which exhibits potent, broad-spectrum antifungal activity. acs.orgnih.govnih.gov This compound was found to inhibit the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. acs.orgnih.govnih.gov

The activity of this dibromoquinoline derivative is particularly noteworthy against Candida albicans, including strains that are highly resistant to fluconazole, a common antifungal medication. nih.gov The compound also demonstrates efficacy against other Candida species, Cryptococcus neoformans, Cryptococcus gattii, and molds like Aspergillus fumigatus. nih.govvt.edu Research suggests that the compound may exert its antifungal effect by disrupting the homeostasis of metal ions within the fungal cells. acs.orgnih.gov Furthermore, at concentrations below its inhibitory level, the compound was shown to interfere with key virulence factors in C. albicans, such as the formation of hyphae and biofilms. acs.orgnih.govnih.gov

Table 2: Antifungal Spectrum of Dibromoquinoline Compound 4b nih.gov

| Fungal Species | Strain | MIC (μg/mL) | Fluconazole MIC (μg/mL) |

| Candida albicans | ATCC 90028 | 0.5 | 0.5 |

| Candida albicans | ATCC 64124 | 1 | >64 |

| Candida albicans | NR-29446 | 1 | >64 |

| Candida glabrata | ATCC 90030 | 1 | 16 |

| Candida tropicalis | ATCC 750 | 1 | 4 |

| Candida parapsilosis | ATCC 22019 | 1 | 2 |

| Candida krusei | ATCC 6258 | 2 | 64 |

| Cryptococcus neoformans | ATCC 90112 | 0.5 | 8 |

| Cryptococcus gattii | ATCC 56990 | 0.5 | 4 |

| Aspergillus fumigatus | AF293 | 2 | >64 |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. |

Antimicrobial and Antifungal Activity

Antivirulence Activity and Inhibition of Hyphae/Biofilm Formation

A significant area of research for dibromoquinoline derivatives is in the development of anti-virulence agents, which target the pathogenic mechanisms of microbes rather than killing them directly. nih.gov This approach may help to circumvent the development of drug resistance. nih.gov

One novel dibromoquinoline compound, identified in studies as compound 4b, has demonstrated potent antivirulence activity at subinhibitory concentrations. nih.govnih.govacs.org This compound was found to interfere with key virulence factors in Candida albicans, a major human fungal pathogen. nih.gov Specifically, it inhibits the morphological transition from yeast to hyphae, a critical step in tissue invasion, and prevents the formation of biofilms, which are complex microbial communities highly resistant to conventional antifungal agents. nih.govresearchgate.net

Research has shown that at a concentration of 0.25 μg/mL, a dibromoquinoline derivative achieved over 80% inhibition of hyphae formation. At subinhibitory concentrations (as low as 1/8 of the Minimum Inhibitory Concentration), compound 4b inhibited C. albicans biofilm formation by more than 70%. nih.gov In addition to preventing biofilm formation, the compound also demonstrated an ability to impact mature biofilms. nih.gov

Table 1: Antivirulence Activity of a Dibromoquinoline Derivative (Compound 4b) against Candida albicans

| Virulence Factor | Concentration | Observed Effect | Source(s) |

| Hyphae Formation | 0.25 µg/mL | >80% inhibition | |

| Biofilm Formation | ≤0.5 × MIC | >70% inhibition | nih.gov |

| Mature Biofilm | 4 µg/mL | Reduction in metabolic activity | nih.gov |

Agrochemical Development

The quinoline scaffold is a key structural component in various agrochemicals. nih.gov Halogenated quinoline derivatives, including bromoquinolines, serve as important intermediates and precursors for the synthesis of these compounds. researchgate.net Their chemical reactivity allows for the creation of diverse molecules used in modern crop protection. researchgate.net The versatility of these compounds in chemical reactions makes them valuable intermediates in the manufacturing processes for agrochemicals.

Biological Research and Mechanism of Action Studies

Research into the biological activities of this compound derivatives has revealed potent antimicrobial effects and unique mechanisms of action.

Dibromoquinoline derivatives have shown significant promise as broad-spectrum antimicrobial agents. Quinolines have been investigated for their efficacy against a range of microorganisms, including bacteria and fungi. researchgate.netamazonaws.com

A specific dibromoquinoline compound (4b) exhibited potent, broad-spectrum antifungal activity, inhibiting the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. nih.govacs.orgresearchgate.net This activity was found to be superior to that of fluconazole, a common antifungal drug, against several fungal strains. nih.gov Other synthesized 6,8-dibromoquinoline derivatives have also been assessed for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. amazonaws.com For instance, substituted quinolines have demonstrated selective antimicrobial activities with Minimum Inhibitory Concentration (MIC) values ranging from 62.50 to 250 μg/ml. researchgate.net

Table 2: Antifungal Spectrum of a Dibromoquinoline Derivative (Compound 4b)

| Fungal Species | MIC (µg/mL) | Comparison with Fluconazole | Source(s) |

| Candida albicans | ≤ 0.5 | Superior | nih.gov |

| Candida glabrata | ≤ 0.5 | Superior | |

| Candida parapsilosis | ≤ 0.5 | Superior | |

| Cryptococcus spp. | ≤ 0.5 | - | nih.govacs.org |

| Aspergillus spp. | ≤ 0.5 | - | nih.govacs.org |

The mechanism of action for the antimicrobial effects of certain dibromoquinoline derivatives involves interaction with specific molecular targets, distinguishing them from many existing antifungal agents. One of the most notable mechanisms identified is the disruption of metal ion homeostasis in fungi. nih.govacs.org

The potent antifungal compound 4b is believed to exert its effect by targeting the homeostasis of copper and iron ions. nih.govacs.org This hypothesis was substantiated in studies using yeast deletion strains related to metal ion regulation, such as cox17Δ (a copper chaperone) and aft2Δ (an iron regulator). acs.org These mutant strains showed high sensitivity to the dibromoquinoline compound. acs.org Further corroborating this mechanism, supplementing the growth media with either copper or iron ions was found to reverse this sensitivity. nih.govacs.org